molecular formula C22H23N3O3S B2661215 (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 840509-28-6

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2661215
CAS RN: 840509-28-6
M. Wt: 409.5
InChI Key: ZGKPIKRLSRTZPA-XSFVSMFZSA-N
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Description

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on derivatives of benzothiazoles and piperazine, which share structural motifs with the compound , has demonstrated variable and modest antimicrobial and antifungal activities. Compounds synthesized from 2-amino substituted benzothiazoles and various piperazine derivatives were found to possess these biological activities against several bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Properties

Novel synthesized compounds related to the structural framework of the compound , involving benzo[d]thiazol-2-amine and substituted piperazines, have been evaluated for their COX-1/COX-2 inhibition, displaying significant analgesic and anti-inflammatory activities. Such studies suggest potential applications in designing drugs targeting inflammatory processes and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Applications

The synthesis of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base demonstrates the potential for these compounds in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds underline their utility as Type II photosensitizers in PDT, showcasing a potential research avenue for compounds with similar structural features (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Drug Design

Piperazine-linked benzothiazolyl-4-thiazolidinones have been synthesized and demonstrated potent antibacterial effects against various strains, indicating the importance of such structures in designing new antimicrobial agents. The low minimum inhibitory concentration (MIC) values compared to control drugs suggest these compounds' efficacy in battling bacterial infections (Patel & Park, 2014).

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(2-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-15-5-3-4-6-17(15)24-9-11-25(12-10-24)22-23-21(27)20(29-22)14-16-7-8-18(26)19(13-16)28-2/h3-8,13-14,26H,9-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKPIKRLSRTZPA-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)C(=CC4=CC(=C(C=C4)O)OC)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one

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